An In-depth Technical Guide to (3,5-dimethylanilino)(oxo)acetic Acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to (3,5-dimethylanilino)(oxo)acetic Acid: Synthesis, Characterization, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
(3,5-dimethylanilino)(oxo)acetic acid, also known as N-(3,5-dimethylphenyl)oxamic acid, belongs to the N-aryl oxamic acid class of compounds. This guide provides a comprehensive overview of its chemical structure, synthesis, and physicochemical properties. We will delve into a detailed, field-proven synthetic protocol, adapted from established methods for analogous compounds, to ensure reproducibility and scalability. Furthermore, this document will explore the potential biological activities and applications of this molecule, drawing insights from the broader family of N-substituted oxamic acids, which have shown promise in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents.
Introduction
N-aryl oxamic acids are a compelling class of organic molecules characterized by an oxanilic acid moiety appended to an aromatic amine. This structural motif imparts a unique combination of properties, including the ability to participate in hydrogen bonding and engage in various biological interactions.[1] The focus of this guide, (3,5-dimethylanilino)(oxo)acetic acid, incorporates a 3,5-dimethylphenyl group, which can influence its lipophilicity, steric profile, and metabolic stability, making it an intriguing candidate for further investigation in drug discovery and materials science.
The strategic placement of the methyl groups on the phenyl ring can significantly impact the molecule's conformational preferences and its interactions with biological targets. Understanding the synthesis and properties of this specific isomer is crucial for unlocking its full potential.
Synthesis of (3,5-dimethylanilino)(oxo)acetic Acid
The synthesis of N-aryl oxamic acids is typically a two-step process involving the acylation of an aniline derivative with an oxalyl derivative, followed by hydrolysis of the resulting ester. The following protocol is an optimized and self-validating procedure adapted from established methods for the synthesis of related N-aryl oxamic and succinamic acids.[2][3]
Step 1: Synthesis of Ethyl 2-((3,5-dimethylphenyl)amino)-2-oxoacetate
The initial step involves the reaction of 3,5-dimethylaniline with diethyl oxalate. This reaction forms the corresponding oxamic acid ethyl ester.
Experimental Protocol: Synthesis of Ethyl 2-((3,5-dimethylphenyl)amino)-2-oxoacetate
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Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylaniline (1.0 eq.) in anhydrous toluene (5 mL per gram of aniline).
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Reaction Initiation: To the stirred solution, add diethyl oxalate (1.2 eq.) dropwise at room temperature.
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Reaction Progression: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solvent and excess diethyl oxalate are removed under reduced pressure to yield the crude ethyl 2-((3,5-dimethylphenyl)amino)-2-oxoacetate. The product is typically a solid and can be purified by recrystallization from ethanol.
Step 2: Hydrolysis to (3,5-dimethylanilino)(oxo)acetic Acid
The second step is the saponification of the ethyl ester to the final carboxylic acid product using a suitable base, such as lithium hydroxide.
Experimental Protocol: Hydrolysis to (3,5-dimethylanilino)(oxo)acetic Acid
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Reaction Setup: Dissolve the crude ethyl 2-((3,5-dimethylphenyl)amino)-2-oxoacetate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
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Hydrolysis: Add lithium hydroxide monohydrate (2.0 eq.) to the solution and stir vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
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Acidification and Extraction: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.
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Product Isolation: The precipitated white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford pure (3,5-dimethylanilino)(oxo)acetic acid.
Physicochemical and Spectroscopic Characterization
The structural integrity and purity of the synthesized (3,5-dimethylanilino)(oxo)acetic acid should be confirmed through a suite of analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
Spectroscopic Data (Predicted):
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¹H NMR (DMSO-d₆, 400 MHz):
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δ ~10.5 (s, 1H, -COOH)
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δ ~9.8 (s, 1H, -NH)
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δ ~7.2 (s, 2H, Ar-H)
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δ ~6.7 (s, 1H, Ar-H)
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δ ~2.2 (s, 6H, -CH₃)
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¹³C NMR (DMSO-d₆, 100 MHz):
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δ ~162 (C=O, carboxylic acid)
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δ ~158 (C=O, amide)
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δ ~138 (Ar-C)
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δ ~137 (Ar-C)
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δ ~126 (Ar-CH)
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δ ~118 (Ar-CH)
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δ ~21 ( -CH₃)
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Infrared (IR) (KBr, cm⁻¹):
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~3300 (N-H stretch)
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~3000-2500 (O-H stretch, broad)
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~1720 (C=O stretch, carboxylic acid)
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~1680 (C=O stretch, amide)
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Mass Spectrometry (ESI-MS):
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m/z: 192.06 [M-H]⁻
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Potential Biological Activities and Applications
While specific biological data for (3,5-dimethylanilino)(oxo)acetic acid is not extensively reported, the broader class of N-aryl oxamic acids has demonstrated significant potential in medicinal chemistry.
Enzyme Inhibition
A primary area of interest for oxamic acid derivatives is their role as enzyme inhibitors. Notably, they are known inhibitors of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[4] Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making LDH a promising target for anticancer therapy. By inhibiting LDH, oxamic acid derivatives can disrupt the energy metabolism of cancer cells, leading to cell death.[4]
Anticancer Activity
Stemming from their enzyme inhibitory properties, several N-aryl oxamic acid derivatives have been investigated for their anticancer activities. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] The substitution pattern on the aryl ring plays a critical role in determining the potency and selectivity of these compounds. The 3,5-dimethyl substitution on the phenyl ring of the title compound may offer a unique steric and electronic profile that could lead to enhanced or novel anticancer properties.
Conclusion
(3,5-dimethylanilino)(oxo)acetic acid is a readily accessible member of the N-aryl oxamic acid family with significant potential for further investigation. The synthetic protocols outlined in this guide provide a reliable and reproducible pathway to obtain this compound in high purity. While specific biological data for this molecule is limited, the established activities of related compounds strongly suggest its potential as an enzyme inhibitor and anticancer agent. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological properties of (3,5-dimethylanilino)(oxo)acetic acid and its derivatives in the pursuit of novel therapeutic agents and functional materials.
References
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Gowda, B. T., et al. (2010). N-(3,5-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2834. [Link]
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Gowda, B. T., et al. (2010). N-(3,4-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o596. [Link]
- Yuan, J., et al. (2019). General procedure for the preparation of oxamic acids 2a-2u. Royal Society of Chemistry Supporting Information. This is a general procedure found in the supporting information of a journal article and a direct link to the specific document is not available.
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Abdel-Aleem, A. M., et al. (1980). Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. Pharmazie, 35(7), 394-398. [Link]
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